molecular formula C17H16FN3O2 B5457942 1-(4-fluorophenyl)-5-oxo-N-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide

1-(4-fluorophenyl)-5-oxo-N-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide

Cat. No. B5457942
M. Wt: 313.33 g/mol
InChI Key: WGIDLOOKEPZHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-5-oxo-N-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide, also known as FPOP, is a chemical compound that has been extensively studied for its potential use in scientific research. FPOP is a derivative of the pyrrolidinecarboxamide family and is known to have a wide range of applications in various fields of scientific research.

Scientific Research Applications

1-(4-fluorophenyl)-5-oxo-N-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide has been extensively studied for its potential use in various fields of scientific research. It is commonly used in proteomics research to study protein-ligand interactions and protein conformational changes. 1-(4-fluorophenyl)-5-oxo-N-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide is also used in drug discovery research to identify potential drug targets and to study drug-protein interactions. Additionally, 1-(4-fluorophenyl)-5-oxo-N-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide has been used in structural biology research to study protein folding and to determine the structure of proteins.

Mechanism of Action

1-(4-fluorophenyl)-5-oxo-N-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide works by modifying the amino acid side chains of proteins. It does this through a process called hydroxyl radical-mediated protein footprinting, which involves the generation of hydroxyl radicals that react with the protein side chains. The resulting modifications can then be analyzed to determine the protein's structure and function.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-5-oxo-N-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide has been shown to have minimal effects on the biochemical and physiological properties of proteins. It does not affect protein stability or activity and does not induce significant changes in protein conformation. 1-(4-fluorophenyl)-5-oxo-N-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide has also been shown to be non-toxic to cells and has minimal effects on cell viability.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-fluorophenyl)-5-oxo-N-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide is its ability to selectively modify protein side chains, allowing for the study of specific regions of proteins. 1-(4-fluorophenyl)-5-oxo-N-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide is also a relatively simple and cost-effective method for studying protein-ligand interactions and protein conformational changes. However, 1-(4-fluorophenyl)-5-oxo-N-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide has some limitations, including its limited ability to modify certain amino acid side chains and its potential to generate false-positive results.

Future Directions

There are many potential future directions for 1-(4-fluorophenyl)-5-oxo-N-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide research. One area of interest is the development of new 1-(4-fluorophenyl)-5-oxo-N-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide derivatives that can selectively modify different amino acid side chains. Another area of interest is the use of 1-(4-fluorophenyl)-5-oxo-N-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide in combination with other techniques, such as mass spectrometry, to study protein-protein interactions and protein complexes. Additionally, 1-(4-fluorophenyl)-5-oxo-N-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide could be used to study the effects of post-translational modifications on protein structure and function.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-5-oxo-N-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide involves the reaction of 4-fluorobenzaldehyde with pyrrolidine-3-carboxylic acid, followed by the addition of 4-pyridinemethanol and acetic anhydride. The resulting compound is then purified through column chromatography to obtain pure 1-(4-fluorophenyl)-5-oxo-N-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide. The purity of 1-(4-fluorophenyl)-5-oxo-N-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide can be confirmed through NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c18-14-1-3-15(4-2-14)21-11-13(9-16(21)22)17(23)20-10-12-5-7-19-8-6-12/h1-8,13H,9-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIDLOOKEPZHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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